4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester 4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1323919-57-8
VCID: VC3076505
InChI: InChI=1S/C18H23BrN4O2/c1-18(2,3)25-17(24)22-6-4-16(5-7-22)23-12-14(10-21-23)13-8-15(19)11-20-9-13/h8-12,16H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C3=CC(=CN=C3)Br
Molecular Formula: C18H23BrN4O2
Molecular Weight: 407.3 g/mol

4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 1323919-57-8

Cat. No.: VC3076505

Molecular Formula: C18H23BrN4O2

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester - 1323919-57-8

Specification

CAS No. 1323919-57-8
Molecular Formula C18H23BrN4O2
Molecular Weight 407.3 g/mol
IUPAC Name tert-butyl 4-[4-(5-bromopyridin-3-yl)pyrazol-1-yl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H23BrN4O2/c1-18(2,3)25-17(24)22-6-4-16(5-7-22)23-12-14(10-21-23)13-8-15(19)11-20-9-13/h8-12,16H,4-7H2,1-3H3
Standard InChI Key DCQGWRXQFFUGBZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C3=CC(=CN=C3)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C3=CC(=CN=C3)Br

Introduction

Chemical Identity and Structural Characteristics

4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester is a multifunctional heterocyclic compound characterized by its distinct structural elements. The compound features a 5-bromopyridin-3-yl substituent connected to a pyrazole ring, which is linked to a piperidine core. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting strategy in organic synthesis. This structural arrangement results in a molecule with multiple nitrogen-containing heterocycles connected in a specific orientation .

Basic Chemical Properties

The comprehensive chemical properties of the compound are summarized in the table below:

PropertyValue
CAS Number1323919-57-8
Molecular FormulaC₁₈H₂₃BrN₄O₂
Molecular Weight407.3 g/mol
SMILES NotationCC(C)(C)OC(=O)N1CCC(n2cc(-c3cncc(Br)c3)cn2)CC1
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The SMILES notation represents the structure in a linear format, encoding the specific arrangement of atoms and bonds within the molecule .

Functional Group Analysis

The compound contains several key functional groups that contribute to its chemical reactivity and potential applications:

  • Bromopyridine moiety: The bromine substituent on the pyridine ring provides a reactive site for potential cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings).

  • Pyrazole heterocycle: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

  • Piperidine ring: A six-membered saturated heterocycle with a nitrogen atom.

  • tert-Butyloxycarbonyl (Boc) protecting group: A common protecting group for amines that can be selectively removed under acidic conditions.

These functional groups collectively define the compound's chemical behavior, reactivity profile, and potential utility in chemical synthesis .

Structural Comparison with Related Compounds

To better understand the structural context of 4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester, it is valuable to compare it with structurally related compounds.

Comparison with tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

The compound tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 877399-50-3) represents a simpler structural analog, where the bromopyridine moiety is replaced by a bromine directly on the pyrazole ring. This compound has a molecular weight of 330.22 g/mol and shares the core piperidine-Boc structure with our target compound .

The key difference lies in the position of the bromine atom and the absence of the pyridine ring, which likely results in different reactivity patterns and potential applications. The presence of bromine directly on the pyrazole in this analog may make it more suitable for certain cross-coupling reactions compared to our target compound .

Comparison with Other Piperidine-1-carboxylic acid tert-butyl ester Derivatives

Several other compounds sharing the piperidine-1-carboxylic acid tert-butyl ester scaffold exist, including:

  • 4-[3-(4-Nitro-pyrazol-1-yl)-propyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1625680-27-4), which features a nitro-pyrazole connected to the piperidine via a propyl linker rather than direct attachment .

  • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5), which incorporates a piperazine ring instead of piperidine and lacks the pyrazole moiety .

These structural variations highlight the versatility of the piperidine/piperazine-Boc scaffold in creating diverse chemical entities with potentially different biological and chemical properties .

Comparison Table of Related Compounds

The following table presents a comparative analysis of 4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester and structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Features
4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester1323919-57-8C₁₈H₂₃BrN₄O₂407.3Bromopyridine-pyrazole-piperidine-Boc
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate877399-50-3C₁₃H₂₀BrN₃O₂330.22Bromopyrazole-piperidine-Boc
4-[3-(4-Nitro-pyrazol-1-yl)-propyl]-piperidine-1-carboxylic acid tert-butyl ester1625680-27-4C₁₆H₂₆N₄O₄338.4Nitropyrazole-propyl-piperidine-Boc
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate571188-59-5C₁₄H₂₂N₄O₂278.35Aminopyridine-piperazine-Boc

This comparison highlights the structural diversity within this class of compounds and provides context for understanding the unique features of the target compound .

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